5-Amino-1-(2-isobutoxyethyl)pyridin-2(1h)-one
Description
5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one (CAS: 1094868-29-7) is a pyridinone derivative characterized by a 2-isobutoxyethyl substituent at the 1-position and an amino group at the 5-position of the pyridin-2(1H)-one core. Pyridin-2(1H)-ones are heterocyclic compounds of significant pharmaceutical interest due to their structural similarity to nucleic acid bases and their presence in bioactive molecules . The 2-isobutoxyethyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-amino-1-[2-(2-methylpropoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)8-15-6-5-13-7-10(12)3-4-11(13)14/h3-4,7,9H,5-6,8,12H2,1-2H3 |
InChI Key |
MESCAPQSZUSNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Biological Activity
5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one belongs to a class of pyridine derivatives. Its structure can be represented as follows:
This compound features an amino group, a pyridine ring, and an isobutoxyethyl side chain, which are crucial for its biological activity.
Anticancer Activity
Research indicates that 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. The mechanism of action involves:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key apoptotic markers such as Bcl-2 and Bax .
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in the cell cycle, contributing to its antiproliferative effects .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. The following mechanisms have been identified:
- Inhibition of COX Enzymes : 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one reduces COX-2 activity, which is pivotal in inflammatory processes .
- Modulation of MAPK Pathways : The compound interferes with MAPK signaling pathways, reducing inflammation markers in vitro and in vivo .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antioxidant activity. Studies have reported that it scavenges free radicals effectively, thus protecting cells from oxidative stress .
In Vivo Studies
- Tumor Growth Inhibition : In murine models, treatment with 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one resulted in a significant reduction in tumor growth rates compared to control groups. Tumors in treated mice grew at approximately half the rate of untreated tumors, demonstrating the compound's potential as an anticancer agent .
- Toxicity Assessments : Toxicology studies indicated that the compound has a favorable safety profile. Acute toxicity tests showed no significant adverse effects at doses up to 2000 mg/kg, suggesting a wide therapeutic window .
Pharmacokinetics
Pharmacokinetic studies have revealed that 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one is stable in serum at physiological temperatures and demonstrates a half-life comparable to existing anticancer drugs. This stability is crucial for its potential therapeutic applications .
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Anti-inflammatory | Inhibits COX enzymes; reduces cytokine release | |
| Antioxidant | Scavenges free radicals |
In Vivo Efficacy Data
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1H)-one with structurally related pyridin-2(1H)-one derivatives, focusing on substituents, physicochemical properties, and biological relevance:
*Estimated based on molecular formula (C11H20N2O2).
†Predicted using fragment-based methods (e.g., XLogP3).
Key Insights:
Substituent Effects on Lipophilicity :
- The 2-isobutoxyethyl group confers higher lipophilicity than ethoxy or isopropoxy analogs, likely enhancing blood-brain barrier permeability but reducing aqueous solubility.
- Trifluoroethyl substitution (logP ~1.2) balances lipophilicity and metabolic resistance due to fluorine’s electronegativity.
Synthetic Accessibility: Ethoxy and isobutoxy derivatives are synthesized via alkylation of the pyridinone core with corresponding bromoethyl ethers. Fluorinated analogs require specialized reagents (e.g., trifluoroethyl iodide), increasing synthetic complexity.
Biological Relevance: 3,5-Disubstituted pyridin-2(1H)-ones (e.g., compound 69 in ) demonstrate anti-allodynic activity, suggesting the amino group at position 5 is critical for binding PKCγ or other pain targets. Pyrimidinylmethyl derivatives may exploit dual heterocyclic interactions in kinase inhibition.
Q & A
Q. Table 1. Key Synthetic Parameters for Pyridin-2(1H)-one Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
